![molecular formula C12H18O2 B3340238 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol CAS No. 32578-11-3](/img/structure/B3340238.png)
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.) .Mechanism of Action
Target of Action
The primary targets of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol are currently unknown. This compound is structurally similar to curcumin , a potent neurogenic and neuroprotective drug candidate . Therefore, it may share some of the same targets, such as NADPH oxidase
Mode of Action
If it acts similarly to curcumin, it may inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This could result in anti-inflammatory and antioxidant effects.
Biochemical Pathways
Curcumin, a structurally similar compound, impacts many pathways implicated in the pathogenesis of diabetic neuropathy . It’s possible that 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Curcumin, a structurally similar compound, has been shown to have low systemic bioavailability following oral dosing . If 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol has similar properties, its bioavailability may also be low.
Result of Action
Curcumin, a structurally similar compound, has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects . It’s possible that 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol may have similar effects, but more research is needed to confirm this.
Action Environment
The safety data sheet for a structurally similar compound suggests that it should be stored in a well-ventilated place and kept tightly closed . These precautions may also apply to 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXBWSDLBPOHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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